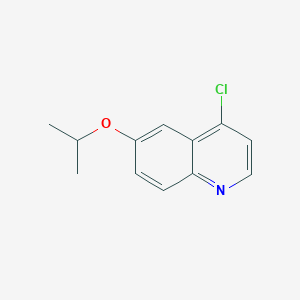
4-Chloro-6-(propan-2-yloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(propan-2-yloxy)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline typically involves the reaction of 4-chloroquinoline with isopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Chloro-6-(propan-2-yloxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
科学研究应用
4-Chloro-6-(propan-2-yloxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound is used in the synthesis of other quinoline derivatives, which are valuable in the production of dyes, catalysts, and materials.
作用机制
The mechanism of action of 4-Chloro-6-(propan-2-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to the disruption of cellular processes in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
4-Chloro-7-(propan-2-yloxy)quinoline: A closely related compound with similar chemical properties and applications.
6-Chloroquinoline: Another quinoline derivative with potential therapeutic applications.
4-Chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
4-Chloro-6-(propan-2-yloxy)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group at the 6-position and the chlorine atom at the 4-position can enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .
属性
IUPAC Name |
4-chloro-6-propan-2-yloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSHMFIANGSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973957.png)
![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)
![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)
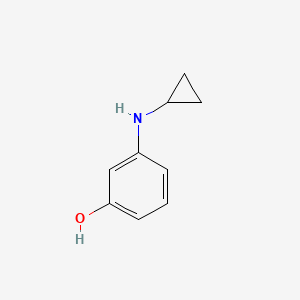
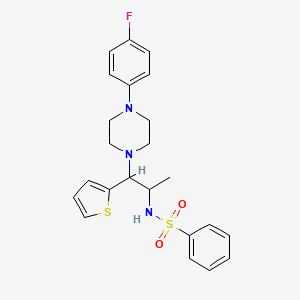
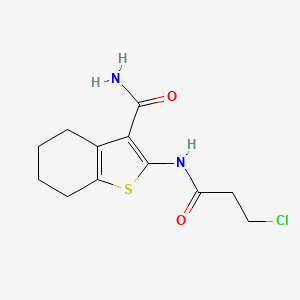
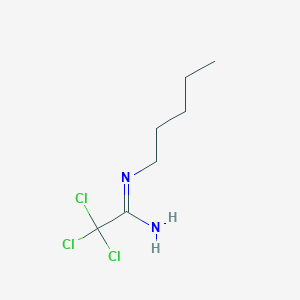
![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)
![2-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2973975.png)
![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)
![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)
![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)
